BenchChemオンラインストアへようこそ!

8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

GABAA receptor modulation CNS drug discovery anxiolytic/sedative screening

8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1020034-56-3) is a fluorinated heterocyclic building block featuring an 8-fluoro substituent on the imidazo[1,2-a]pyridine scaffold with a carboxylic acid handle at position Published evidence establishes the 8-fluoro core as a physicochemical and pharmacological bioisostere of the imidazo[1,2-a]pyrimidine system, a privileged motif in marketed sedative/hypnotic drugs such as zolpidem. The 2-carboxylic acid group enables direct conjugation to amines, hydrazides, and other nucleophiles, making it attractive for fragment-based drug discovery (FBDD), PROTAC linker attachment, and parallel library synthesis.

Molecular Formula C8H5FN2O2
Molecular Weight 180.14
CAS No. 1020034-56-3
Cat. No. B3026581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
CAS1020034-56-3
Molecular FormulaC8H5FN2O2
Molecular Weight180.14
Structural Identifiers
SMILESC1=CN2C=C(N=C2C(=C1)F)C(=O)O
InChIInChI=1S/C8H5FN2O2/c9-5-2-1-3-11-4-6(8(12)13)10-7(5)11/h1-4H,(H,12,13)
InChIKeyQRVQMNMTBXGPQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1020034-56-3) Procurement Baseline


8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1020034-56-3) is a fluorinated heterocyclic building block featuring an 8-fluoro substituent on the imidazo[1,2-a]pyridine scaffold with a carboxylic acid handle at position 2. Published evidence establishes the 8-fluoro core as a physicochemical and pharmacological bioisostere of the imidazo[1,2-a]pyrimidine system, a privileged motif in marketed sedative/hypnotic drugs such as zolpidem [1]. The 2-carboxylic acid group enables direct conjugation to amines, hydrazides, and other nucleophiles, making it attractive for fragment-based drug discovery (FBDD), PROTAC linker attachment, and parallel library synthesis [2].

8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid – Why Positional Isomers and Unsubstituted Analogs Cannot Substitute


Generic replacement of 8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid with its unsubstituted parent or positional fluoro isomers (e.g., 6-fluoro or 7-fluoro) fundamentally alters the physicochemical signature. Published comparative data show that only the 8-fluoro isomer systematically perturbs pKa by approximately minus two log units and elevates logD7.4 relative to the imidazopyrimidine class, establishing a unique bioisosteric fingerprint [1]. This electronic/lipophilicity profile cannot be replicated by moving the fluorine to other ring positions, as the 8-position fluorine specifically mimics the electrostatic surface and dipole moment of an azine nitrogen found in the imidazopyrimidine core of reference GABAergic drugs [1]. Consequently, procurement of the correct regioisomer is critical for reproducing published SAR and downstream biological activity.

Quantitative Differentiation Evidence for 8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid


GABAA α1/α3 Receptor Binding Affinity – 22-Fold Improvement Over Unsubstituted Core

In a direct head-to-head comparison within the same study, the 8-fluoroimidazopyridine-derived allosteric modulator (compound 3) exhibited GABAA α1 Ki = 0.20 nM and α3 Ki = 0.32 nM, compared to the unsubstituted imidazopyridine analog (compound 1) with α1 Ki = 4.35 nM and α3 Ki = 5.16 nM, and the imidazopyrimidine comparator (compound 2) with α1 Ki = 0.71 nM and α3 Ki = 0.47 nM [1]. The binding energy increase upon substituting C-H with C-F at position 8 was equivalent (approximately 6 kJ mol^-1) to that achieved by introducing an azine nitrogen, confirming bioisosteric equivalence [1]. Relative to the unsubstituted scaffold, 8-fluoro substitution improved α1 affinity by approximately 22-fold and α3 affinity by approximately 16-fold.

GABAA receptor modulation CNS drug discovery anxiolytic/sedative screening

pKa Modulation – 8-Fluoro Shifts Basicity by ~2 Log Units, Matching Azine Nitrogen

The pKa of the unsubstituted imidazo[1,2-a]pyridine core (compound 7) was measured at 6.9 (literature 6.8). Substitution of the C-H at position 8 with fluorine (compound 11) reduced the pKa to 4.9, an approximate 2.0 log-unit decrease. This pKa value is identical to that of the imidazo[1,2-a]pyrimidine core (compound 9, pKa = 4.9), demonstrating that a C-F unit at the 8-position reproduces the basicity-lowering effect of an azine ring nitrogen [1]. The 7-isopropanol-substituted analogs showed the same trend: 8 vs. 12 (pKa 7.2 vs. 5.4).

physicochemical profiling bioisostere design ADME/PK optimization

Lipophilicity (logD7.4) – 8-Fluoro Core Provides Intermediate logD Distinct From Imidazopyrimidine

The measured logD7.4 for the unsubstituted imidazo[1,2-a]pyridine core 7 was 0.8, while the imidazopyrimidine core 9 was significantly more hydrophilic at −0.2. The 8-fluoro core 11 exhibited logD7.4 = 0.9, a value that is 1.1 log units higher than the imidazopyrimidine and only 0.1 unit above the unsubstituted parent [1]. This differential logD profile means the 8-fluoro scaffold retains the lipophilicity of imidazopyridine while replicating the electrostatic features of imidazopyrimidine—a unique combination not achievable with either comparator alone.

logD lipophilicity CNS multiparameter optimization bioisosterism

Dipole Moment – 8-Fluoro Core Aligns With Imidazopyrimidine Electrostatic Surface

Semi-empirical calculations on MMFF-minimized structures revealed the magnitude of the molecular dipole moments: the unsubstituted imidazopyridine model 4 had a dipole of 3.37 D, the imidazopyrimidine model 5 had 5.10 D, and the 8-fluoroimidazopyridine model 6 had 4.52 D [1]. The electrostatic surface and dipole direction of the 8-fluoro scaffold showed a much closer resemblance to imidazopyrimidine than to the des-fluoro compound, supporting the bioisosteric hypothesis at the electronic level [1].

molecular electrostatic potential dipole moment computational chemistry bioisostere validation

Synthetic Accessibility – Continuous Flow Synthesis Validated on Imidazo[1,2-a]pyridine-2-carboxylic Acid Scaffold

The imidazo[1,2-a]pyridine-2-carboxylic acid scaffold has been demonstrated in a fully automated continuous flow synthesis directly from 2-aminopyridines and bromopyruvic acid, representing a significant advance over the traditional batch (in-flask) method in terms of throughput and reproducibility [1]. This flow methodology was extended to multistep synthesis of imidazo[1,2-a]pyridine-2-carboxamides without isolation of intermediates, suggesting that the 8-fluoro-2-carboxylic acid variant is compatible with modern automated synthesis platforms for rapid library generation [1].

continuous flow chemistry building block synthesis process scale-up medicinal chemistry supply

Procurement-Driven Application Scenarios for 8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1020034-56-3)


CNS Drug Discovery – GABAA α2/α3-Selective Allosteric Modulator Lead Optimization

The 8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid scaffold provides a validated bioisosteric replacement for imidazo[1,2-a]pyrimidine cores found in clinically relevant GABAA modulators. Published evidence shows that elaborating this core at the 2-carboxylic acid position (via amide coupling) and at the 3-position (via Suzuki/Heck coupling) yields ligands with sub-nanomolar Ki values at GABAA α1 (0.20 nM) and α3 (0.32 nM) receptors, with efficacy comparable to chlordiazepoxide [1]. Procurement of this building block enables medicinal chemistry teams to rapidly generate focused libraries around a core whose pKa (4.9), logD7.4 (0.9), and dipole moment (4.52 D) have been quantitatively mapped against the unsubstituted and imidazopyrimidine comparators [1].

Fragment-Based Drug Discovery (FBDD) – Fluorinated Heterocycle Library Expansion

With a molecular weight of 180.14 Da, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and a predicted bioavailability score of 0.56, 8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid meets fragment-like property criteria (MW <250, HBD ≤3, HBA ≤6). The 2-carboxylic acid handle is a versatile growth vector for fragment elaboration via amide, ester, or hydrazide formation. The 8-fluoro substituent uniquely tunes the core pKa by −2.0 units relative to unsubstituted imidazopyridine [1], allowing FBDD campaigns to sample a distinct region of basicity/lipophilicity chemical space compared to non-fluorinated or alternative-position fluoro fragments.

Automated Parallel Synthesis & Continuous Flow Library Production

The imidazo[1,2-a]pyridine-2-carboxylic acid scaffold has been validated in continuous flow synthesis directly from 2-aminopyridines and bromopyruvic acid [2]. Medicinal chemistry groups operating automated synthesis platforms can procure the 8-fluoro-2-carboxylic acid as a stock building block and use published flow-chemistry protocols for high-throughput amidation and subsequent diversification, minimizing manual handling of intermediates and improving batch-to-batch reproducibility [2].

Patent-Driven CNS and Kinase Inhibitor Programs Requiring 8-Fluoro Imidazo[1,2-a]pyridine Intermediates

The 8-fluoro substitution on the imidazo[1,2-a]pyridine scaffold is specifically claimed in granted patents covering GABAA receptor ligands (e.g., US 7,279,580 B2) and has been explored in imidazo[1,2-a]pyridine-2-carboxamide series targeting Nurr-1 nuclear receptors, c-Met kinase, and PDGFR. For organizations prosecuting composition-of-matter claims or freedom-to-operate analyses in these target classes, procuring the 8-fluoro-2-carboxylic acid intermediate (CAS 1020034-56-3) is a prerequisite for synthesizing and testing the specifically exemplified and claimed compound space.

Quote Request

Request a Quote for 8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.